molecular formula C7H8Cl2N2 B2964682 3,6-Dichloro-4-isopropylpyridazine CAS No. 107228-51-3

3,6-Dichloro-4-isopropylpyridazine

Cat. No. B2964682
Key on ui cas rn: 107228-51-3
M. Wt: 191.06
InChI Key: JRZDBBCBIQEJLA-UHFFFAOYSA-N
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Patent
US07452882B2

Procedure details

A solution of 3,6-dichloropyridazine (22.5 g, 0.15 mol) in acetonitrile (35 mL), tetramethylene sulfone (107 mL) and water (245 mL) at room temperature was treated with isobutyric acid (14 mL, 0.151 mol) followed by silver nitrate (13 g, 0.075 mol). The reaction mixture was heated to 55° C. A solution of concentrated sulfuric acid (24 mL) in water (75 mL) was added in one portion followed by the dropwise addition over 35 min of a solution of ammonium persulfate (51.5 g, 0.22 mol) in water (75 mL). The reaction mixture was heated to 70° C. for 20 min and then cooled to room temperature and stirred for 24 h. At this time, the reaction was cooled to 0° C. and 28-30% ammonium hydroxide (100 mL) was added slowly dropwise to bring the reaction to pH=8. The reaction was diluted with water (500 mL) and was filtered over celite and washed well with ethyl acetate (500 mL). The water layer and the organic layer were separated. The organic layer was saved. The aqueous layer was extracted with ethyl acetate (2×500 mL). The combined organics were washed with water (1×400 mL) and a saturated aqueous sodium chloride solution (1×400 mL), dried with magnesium sulfate, filtered and concentrated under vacuum. The resulting oil was purified by column chromatography using silica gel eluted with petroleum ether followed by 10% ethyl acetate in petroleum ether to afford 3,6-dichloro-4-isopropyl pyridazine (7) (19.26 g, 67%) as an oil; (+)-HRMS m/z calcd for C7H8Cl2N2 (M+) 190.0065, found 190.0059. Molecular Weight=191.0612; Exact Mass=190.0065
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
catalyst
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
107 mL
Type
solvent
Reaction Step Three
Name
Quantity
245 mL
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
ammonium persulfate
Quantity
51.5 g
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[C:9](O)(=O)[CH:10](C)[CH3:11].S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH-].[NH4+]>C(#N)C.C1S(=O)(=O)CCC1.O.[N+]([O-])([O-])=O.[Ag+]>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[CH:10]([CH3:11])[CH3:9] |f:3.4.5,6.7,11.12|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
Quantity
22.5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
14 mL
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
107 mL
Type
solvent
Smiles
C1CCCS1(=O)=O
Name
Quantity
245 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
24 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Five
Name
ammonium persulfate
Quantity
51.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 70° C. for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction to pH=8
FILTRATION
Type
FILTRATION
Details
was filtered over celite
WASH
Type
WASH
Details
washed well with ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
The water layer and the organic layer were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (1×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution (1×400 mL), dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography
WASH
Type
WASH
Details
eluted with petroleum ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1C(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.26 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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